molecular formula C9H10BrNO3 B13037453 (3S)-3-Amino-3-(3-bromo-2-hydroxyphenyl)propanoic acid

(3S)-3-Amino-3-(3-bromo-2-hydroxyphenyl)propanoic acid

Cat. No.: B13037453
M. Wt: 260.08 g/mol
InChI Key: HVSGTXLTOOIBMO-ZETCQYMHSA-N
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Description

(3S)-3-Amino-3-(3-bromo-2-hydroxyphenyl)propanoic acid is a compound with a molecular formula of C9H10BrNO3 and a molecular weight of 260.08 g/mol . This compound is characterized by the presence of an amino group, a bromine atom, and a hydroxyl group attached to a phenyl ring, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-Amino-3-(3-bromo-2-hydroxyphenyl)propanoic acid can be achieved through several synthetic routes. One common method involves the bromination of 2-hydroxyphenylpropanoic acid followed by amination. The reaction conditions typically include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like acetic acid or dichloromethane. The subsequent amination step can be carried out using ammonia or an amine under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-Amino-3-(3-bromo-2-hydroxyphenyl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include ketones, carboxylic acids, and various substituted phenylpropanoic acid derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(3S)-3-Amino-3-(3-bromo-2-hydroxyphenyl)propanoic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of (3S)-3-Amino-3-(3-bromo-2-hydroxyphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the bromine atom and hydroxyl group can participate in various chemical interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3S)-3-Amino-3-(3-bromo-2-hydroxyphenyl)propanoic acid is unique due to the specific positioning of the bromine atom and hydroxyl group on the phenyl ring, which influences its chemical reactivity and biological interactions. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C9H10BrNO3

Molecular Weight

260.08 g/mol

IUPAC Name

(3S)-3-amino-3-(3-bromo-2-hydroxyphenyl)propanoic acid

InChI

InChI=1S/C9H10BrNO3/c10-6-3-1-2-5(9(6)14)7(11)4-8(12)13/h1-3,7,14H,4,11H2,(H,12,13)/t7-/m0/s1

InChI Key

HVSGTXLTOOIBMO-ZETCQYMHSA-N

Isomeric SMILES

C1=CC(=C(C(=C1)Br)O)[C@H](CC(=O)O)N

Canonical SMILES

C1=CC(=C(C(=C1)Br)O)C(CC(=O)O)N

Origin of Product

United States

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